![molecular formula C18H17N3O6 B2713351 5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione CAS No. 897623-08-4](/img/structure/B2713351.png)
5-(2,3-dimethoxyphenyl)-1-methyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione
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Overview
Description
The compound belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrido[2,3-d]pyrimidines can be synthesized through various methods. For instance, one method involves the reductive condensation of certain precursors in the presence of Raney Ni 70% in acetic acid .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines can vary depending on the position of the nitrogen atom in the pyridine ring . The compound has additional functional groups, including a furo ring and methoxy groups, which would further influence its structure.Scientific Research Applications
Structural and Spectroscopic Analysis
- Structural Stability and Spectroscopic Properties: A study by Arı et al. (2020) on a similar pyrimidine derivative explored its structural and spectral characteristics using density functional theory (DFT) methods. This research provides insights into the molecular structure, energy levels, and vibrational spectra, which are crucial for understanding the physical and chemical properties of such compounds (Arı, Özpozan, Kabacalı, & Saçmacı, 2020).
Synthetic Approaches and Chemical Reactions
- Catalytic Activities: Fırıncı (2019) investigated the synthesis of pyrimidine-2,4,6-trione copper(II) complexes and evaluated their catalytic activities in specific oxidation reactions. This research illustrates the potential of pyrimidine derivatives in catalysis, particularly in the oxidation of organic compounds, indicating their utility in synthetic chemistry and industrial applications (Fırıncı, 2019).
Biological Activities and Applications
- Antitumor Activity: The compound "2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine" was synthesized and shown to have potent inhibitory effects on mammalian dihydrofolate reductase, along with significant activity against certain carcinomas. This example underscores the potential of pyrimidine derivatives in the development of new therapeutic agents, especially as antitumor drugs (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Molecular Diversity and Drug Synthesis
- Molecular Diversity for Biological Activity: Al-Sheikh et al. (2020) described the synthesis of a diverse library of compounds containing a barbiturate motif, demonstrating the potential of pyrimidine derivatives in generating molecular diversity for biological screening. This work highlights the role of such compounds in drug discovery, particularly in identifying new antimicrobial and antifungal agents (Al-Sheikh, Begum, Zhang, Lewis, Allenby, Waddell, & Golding, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(2,3-dimethoxyphenyl)-13-methyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6/c1-21-15-13(16(22)20-18(21)24)11(12-9(19-15)7-27-17(12)23)8-5-4-6-10(25-2)14(8)26-3/h4-6,11,19H,7H2,1-3H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUEJRRYVWPKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C(N2)COC3=O)C4=C(C(=CC=C4)OC)OC)C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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